molecular formula C25H25N3O B3925368 7-[(4-TERT-BUTYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL

7-[(4-TERT-BUTYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL

Cat. No.: B3925368
M. Wt: 383.5 g/mol
InChI Key: RWFNQAOHQVYJRV-UHFFFAOYSA-N
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Description

7-[(4-TERT-BUTYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL is a complex organic compound that features a quinoline core structure substituted with a tert-butylphenyl group and a pyridin-2-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-TERT-BUTYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Tert-Butylphenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where tert-butylbenzene is reacted with the quinoline derivative in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Pyridin-2-ylamino Group: This can be done via a nucleophilic substitution reaction, where the quinoline derivative is reacted with 2-aminopyridine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[(4-TERT-BUTYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of iron(III) chloride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

7-[(4-TERT-BUTYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its luminescent properties.

    Biological Research: The compound is used as a fluorescent probe for studying cellular processes and imaging applications.

Mechanism of Action

The mechanism of action of 7-[(4-TERT-BUTYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL involves its interaction with specific molecular targets:

    DNA Binding: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.

    Enzyme Inhibition: It can inhibit enzymes involved in cell proliferation, such as topoisomerases, thereby preventing cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(4-TERT-BUTYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a quinoline core with tert-butylphenyl and pyridin-2-ylamino groups makes it particularly effective in applications requiring strong DNA binding and luminescent properties.

Properties

IUPAC Name

7-[(4-tert-butylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O/c1-25(2,3)19-12-9-18(10-13-19)22(28-21-8-4-5-15-26-21)20-14-11-17-7-6-16-27-23(17)24(20)29/h4-16,22,29H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFNQAOHQVYJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-[(4-TERT-BUTYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL

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